molecular formula C11H9FN2OS B2532835 2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide CAS No. 866151-03-3

2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide

Cat. No. B2532835
CAS RN: 866151-03-3
M. Wt: 236.26
InChI Key: SHOUHVRDHLHXQE-QBFSEMIESA-N
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Description

2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied in detail.

Scientific Research Applications

Antimicrobial Applications

2-Fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide and its derivatives show promising antimicrobial properties. For instance, a study synthesized 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, which exhibited significant antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Another study developed novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi (Liaras et al., 2011).

Cancer Research

Derivatives of this compound have been explored in cancer research. For example, a series of 2-substituted benzimidazole derivatives, including compounds with thiazolyl and fluoro groups, were synthesized and showed antitumor activity against various human cancer cell lines (Refaat, 2010).

Radiopharmaceutical Applications

Compounds containing this compound structures have been investigated for potential radiopharmaceutical applications. A study synthesized and labeled compounds with fluorine-18, assessing their suitability as radiotracers for imaging metabotropic glutamate subtype-5 receptors with positron emission tomography (Siméon et al., 2007).

Supramolecular Chemistry

In supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives, which relate to the core structure of interest, have been synthesized and studied as gelators. Their gelation behavior was influenced by the presence of methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

Synthesis and Characterization

The synthesis methods and characterization of similar compounds are also a key area of research. A study detailed the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting efficient synthesis methods (Saeed, 2009).

Mechanism of Action

properties

IUPAC Name

2-fluoro-N-(3-methyl-1,3-thiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-14-6-7-16-11(14)13-10(15)8-4-2-3-5-9(8)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOUHVRDHLHXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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